molecular formula C7H12FN3 B13070883 [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine

[1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine

Cat. No.: B13070883
M. Wt: 157.19 g/mol
InChI Key: WAYWTHIWRDKOIR-UHFFFAOYSA-N
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Description

[1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluoroethyl group and a methylamine group attached to the pyrazole ring, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine typically involves multi-step organic reactions One common method includes the alkylation of a pyrazole derivative with a fluoroethyl halide under basic conditions

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamine group, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can target the pyrazole ring or the fluoroethyl group, potentially leading to the formation of reduced derivatives.

    Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Imines, amides

    Reduction: Reduced pyrazole derivatives

    Substitution: Various substituted pyrazole derivatives

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are investigated in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for drug discovery.

Industry: In industrial applications, the compound can be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine involves its interaction with specific molecular targets. The fluoroethyl group can enhance its binding affinity to certain enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. The methylamine group can act as a nucleophile, facilitating covalent interactions with biological molecules.

Comparison with Similar Compounds

  • [1-(2-Chloro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine
  • [1-(2-Bromo-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine
  • [1-(2-Iodo-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine

Comparison: Compared to its halogenated analogs, [1-(2-Fluoro-ethyl)-1H-pyrazol-3-ylmethyl]-methyl-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C7H12FN3

Molecular Weight

157.19 g/mol

IUPAC Name

3-fluoro-N-methyl-1-(1H-pyrazol-5-yl)propan-1-amine

InChI

InChI=1S/C7H12FN3/c1-9-6(2-4-8)7-3-5-10-11-7/h3,5-6,9H,2,4H2,1H3,(H,10,11)

InChI Key

WAYWTHIWRDKOIR-UHFFFAOYSA-N

Canonical SMILES

CNC(CCF)C1=CC=NN1

Origin of Product

United States

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